(R)-Ketoprofen
概要
説明
R-ケトプロフェンは、プロピオン酸系に属する非ステロイド性抗炎症薬(NSAID)です。 これは、関節リウマチ、変形性関節症、月経困難症などの疾患に関連する痛みや炎症の治療に一般的に使用されるケトプロフェンのR-エナンチオマーです 。 S-エナンチオマーとは異なり、R-ケトプロフェンはシクロオキシゲナーゼ(COX)酵素の阻害作用は弱いが、独自の薬物動態特性を持っています .
準備方法
合成経路と反応条件
R-ケトプロフェンは、キラル分割や不斉合成など、いくつかの方法で合成することができます。 一般的な方法の1つは、キラル試薬または酵素を使用してラセミ体ケトプロフェンを分割し、R-エナンチオマーを分離する方法です 。 もう1つのアプローチは、キラル触媒を使用して選択的にR-エナンチオマーを生成する不斉合成です .
工業生産方法
R-ケトプロフェンの工業生産は、通常、大規模なキラル分割プロセスで行われます。 これらのプロセスでは、通常、キラル固定相を用いた高速液体クロマトグラフィー(HPLC)を使用して、目的のエナンチオマー純度を実現します 。 バイオ触媒や酵素的分割も、その効率性と環境へのメリットから、工業規模での生産のために検討されています .
化学反応解析
反応の種類
R-ケトプロフェンは、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります.
生成される主な生成物
酸化: ケトプロフェンキノン.
還元: 第二級アルコール.
科学研究への応用
R-ケトプロフェンは、科学研究において幅広い用途を持っています。
化学反応の分析
Types of Reactions
R-Ketoprofen undergoes various chemical reactions, including:
Oxidation: R-Ketoprofen can be oxidized to form ketoprofen quinone.
Reduction: The ketone group in R-Ketoprofen can be reduced to form secondary alcohols.
Substitution: Halogenation and nitration reactions can occur on the aromatic ring of R-Ketoprofen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketoprofen quinone.
Reduction: Secondary alcohols.
Substitution: Halogenated and nitrated derivatives of R-Ketoprofen.
科学的研究の応用
R-Ketoprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying chiral resolution and asymmetric synthesis techniques.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential in treating inflammatory conditions and pain management.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
類似化合物との比較
R-ケトプロフェンは、イブプロフェンやナプロキセンなどの他のNSAIDと比較されます。
イブプロフェン: R-ケトプロフェンとイブプロフェンはどちらもプロピオン酸誘導体ですが、R-ケトプロフェンのキラル反転率は低いです.
ナプロキセン: ナプロキセンは、R-ケトプロフェンと同様の抗炎症作用を持つ別のNSAIDですが、R-ケトプロフェンよりも強力で、半減期が長いです.
類似化合物のリスト
- イブプロフェン
- ナプロキセン
- デキセトプロフェン(ケトプロフェンのS-エナンチオマー)
- フルルビプロフェン
特性
IUPAC Name |
(2R)-2-(3-benzoylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204652 | |
Record name | (R)-Ketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-81-8 | |
Record name | (R)-Ketoprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056105818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Ketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETOPROFEN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03709D0TH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key pharmacological difference between (R)-Ketoprofen and (S)-Ketoprofen?
A1: (S)-Ketoprofen is a potent cyclooxygenase (COX) inhibitor, primarily responsible for the anti-inflammatory effects of racemic ketoprofen. [, ] this compound exhibits significantly weaker COX inhibition and possesses analgesic properties that appear to be independent of prostaglandin synthesis inhibition. [, ]
Q2: Does this compound undergo chiral inversion to (S)-Ketoprofen in vivo?
A2: Yes, this compound undergoes unidirectional chiral inversion to (S)-Ketoprofen in various species, including rats, monkeys, and calves. [, , , , ] The extent of inversion varies among species. For example, in rats, up to 59.5% of this compound can be converted to (S)-Ketoprofen. []
Q3: How does renal function affect the pharmacokinetics of this compound and (S)-Ketoprofen?
A3: Decreased renal function leads to increased exposure to both this compound and (S)-Ketoprofen, primarily due to reduced clearance. Interestingly, a study in end-stage renal disease patients found a disproportionate increase in (S)-Ketoprofen and its acyl glucuronide, suggesting amplification of chiral inversion from the (R)-enantiomer. []
Q4: Does co-administration of this compound influence the bioavailability of (S)-Ketoprofen?
A4: A study in dogs found that the absorption and bioavailability of (S)-Ketoprofen were not affected by the co-administration of this compound. []
Q5: Is there evidence of stereoselective metabolism of Ketoprofen in the skin?
A5: Yes, studies using ketoprofen ethyl ester as a model drug found that human skin homogenates primarily metabolized the compound to this compound. Human Carboxylesterase-2 (hCE-2), highly expressed in the skin, is believed to be responsible for this stereoselective hydrolysis. [, ]
Q6: Does this compound contribute to the anti-inflammatory activity of racemic Ketoprofen?
A6: While (S)-Ketoprofen is the primary COX inhibitor, this compound contributes to the overall anti-inflammatory effects of racemic Ketoprofen, potentially through mechanisms beyond prostaglandin synthesis inhibition. In contrast to (S)-Ketoprofen, this compound did not significantly increase the production of inflammatory cytokines like TNF and IL-1, even at COX-inhibiting concentrations. []
Q7: What is the role of this compound in the analgesic activity of racemic Ketoprofen?
A7: this compound appears to play a significant role in the analgesic activity of racemic Ketoprofen. Studies suggest that this compound may exert analgesic effects independent of prostaglandin inhibition. [, ]
Q8: How do the enantiomers of Ketoprofen interact differently with bovine serum albumin (BSA)?
A8: Studies utilizing circular dichroism and fluorescence spectroscopy revealed that this compound and (S)-Ketoprofen exhibit distinct binding characteristics to BSA. The two enantiomers form diastereomeric complexes with BSA, with differing stability constants and circular dichroism spectra. Furthermore, the binding sites on BSA differ between the enantiomers; this compound preferentially binds to the primary site, while (S)-Ketoprofen favors the secondary site. [] This highlights the chiral recognition capabilities of BSA and emphasizes the potential for stereoselective interactions between chiral drugs and proteins.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。